REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[S:7][C:8]([C:10]([NH2:12])=O)=[CH:9][C:5]=2[CH:4]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>N1C=CC=CC=1.O>[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[S:7][C:8]([C:10]#[N:12])=[CH:9][C:5]=2[CH:4]=1
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Name
|
|
Quantity
|
65 g
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Type
|
reactant
|
Smiles
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COC1=CC2=C(SC(=C2)C(=O)N)C=C1OC
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Name
|
|
Quantity
|
185 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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325 mL
|
Type
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solvent
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Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The mixture was then stirred at room temperature for 30 min.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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whilst maintaining the internal reaction temperature below 10° C
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Type
|
TEMPERATURE
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Details
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then cooled
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Type
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TEMPERATURE
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Details
|
whilst maintaining the internal temperature below 30° C
|
Type
|
STIRRING
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Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
the brown solid was filtered
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried under vacuum over calcium chloride at 60° C
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from acetone/ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(SC(=C2)C#N)C=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |